![molecular formula C24H24N2O3S B2414569 N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 922115-33-1](/img/structure/B2414569.png)

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-[1,1'-biphenyl]-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

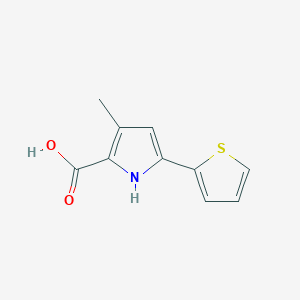

Beschreibung

Synthesis Analysis

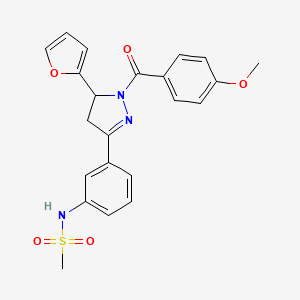

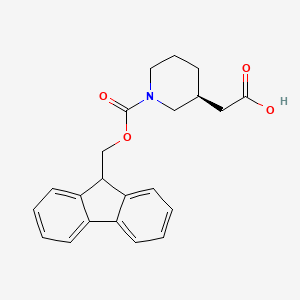

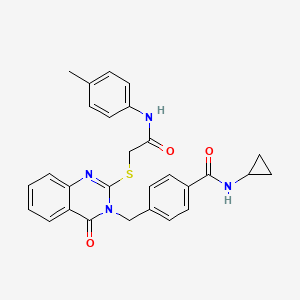

The synthesis of compounds similar to “N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-[1,1’-biphenyl]-4-carboxamide” involves a two-stage process. These (hetero)arylethylamines undergo base-mediated ring closure followed by N-deprotection and -alkylation to produce -substituted 3,4-dihydroisoquinolin-1 (2 H)-ones and heteroaryl-fused N-benzyl 3,4-dihydropyridin-2 (1 H)-ones .

Molecular Structure Analysis

The molecular weight of “N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-[1,1’-biphenyl]-4-carboxamide” is 358.46. More detailed structural information may be obtained from spectroscopic techniques such as FT-IR, ESI-MS, 1H NMR, and 13C NMR .

Chemical Reactions Analysis

Compounds similar to “N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-[1,1’-biphenyl]-4-carboxamide” have been evaluated as inhibitors of human nitric oxide synthase (NOS) .

Physical And Chemical Properties Analysis

The compound “N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-[1,1’-biphenyl]-4-carboxamide” is a yellow solid with a melting point of 106–107 °C . The IR spectrum shows peaks at 2222 cm−1 (C≡N) and 1080 cm−1 (N−C) .

Wissenschaftliche Forschungsanwendungen

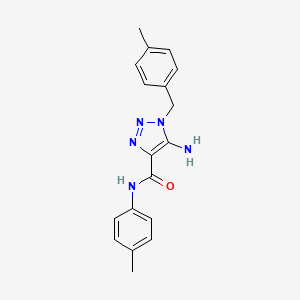

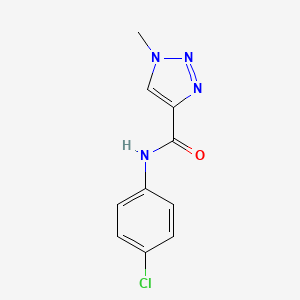

Antifungal Applications

Compounds with a 3,4-dihydroisoquinolin-2(1H)-ylsulfonyl structure have been found to exhibit significant antifungal properties . They have been evaluated for bioactivity against several phytopathogenic fungi and have shown a broad antifungal spectrum .

Anticancer Applications

The 3,4-dihydroisoquinolin-2(1H)-ylsulfonyl structure is also found in compounds that have shown potential as anticancer agents . These compounds have been identified as highly potent and isoform-selective inhibitors of aldo-keto reductase AKR1C3, a target of interest in both breast and prostate cancer .

Antibacterial Applications

Compounds with a 3,4-dihydroisoquinolin-2(1H)-ylsulfonyl structure have also been found to have antibacterial properties . They have shown excellent antibacterial activity specifically against Klebsiella planticola .

Anti-Biofilm Activity

Some of these compounds have shown excellent anti-biofilm activity . For example, one compound exhibited excellent anti-biofilm activity against K. planticola with IC 50 values of 3.6 µg/mL, nearly equivalent to the standard drug, Ciprofloxacin .

Synthetic Precursors

3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl compounds have been found to be important synthetic precursors of a variety of compounds with marked biological activity . They have increased relevance due to their biological activity in front of a broad range of targets .

Vasorelaxant Properties

Compounds with a 3,4-dihydroisoquinolin-2(1H)-ylsulfonyl structure have been found to have vasorelaxant properties . This makes them potentially useful in the treatment of conditions related to blood pressure and vascular tension .

Wirkmechanismus

Target of Action

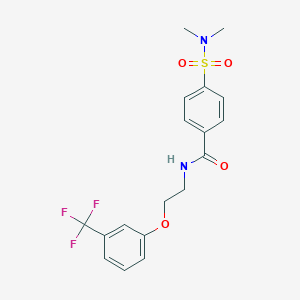

The primary target of this compound is the Peroxisome proliferator-activated receptor delta (PPARδ) . PPARδ is a nuclear receptor that plays a crucial role in regulating cellular metabolism, inflammation, and other physiological processes.

Mode of Action

The compound interacts with its target, PPARδ, by binding to it. The carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .

Pharmacokinetics

The compound’s structure suggests that it may have good bioavailability .

Eigenschaften

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-4-phenylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O3S/c27-24(22-12-10-21(11-13-22)19-6-2-1-3-7-19)25-15-17-30(28,29)26-16-14-20-8-4-5-9-23(20)18-26/h1-13H,14-18H2,(H,25,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OANUERSZDLDVRL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)S(=O)(=O)CCNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-[1,1'-biphenyl]-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[9-(3-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2414487.png)

![4-methoxy-N-(2-(6-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide](/img/structure/B2414493.png)

![5-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/no-structure.png)